Product packaging for Direct orange 60(Cat. No.:CAS No. 12262-20-3)

Direct orange 60

Cat. No.: B1172865
CAS No.: 12262-20-3
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Description

Direct Orange 60 (C.I. 40215) is a stilbene-based direct dye that appears as a red-brown powder . It is highly soluble in water, exhibiting a golden brown color, with a solubility of 50 g/L at 60°C and 60 g/L at 97°C . Its primary research application is in the dyeing of cellulose fibers like viscose, where it demonstrates maximum affinity at 80°C, and it is also suitable for studying dyeing processes under neutral to weak alkaline conditions . Beyond textiles, its research value extends to applications in coloring leather and paper, as well as in the development of dyeing protocols for polyester/cellulose blended fabrics . From an environmental science perspective, studies on analogous direct dyes highlight a significant research focus on the development and optimization of advanced removal techniques, such as adsorption using composite materials, for the treatment of dye-containing wastewater . This compound is presented for further investigation into these and other scientific areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

12262-20-3

Molecular Formula

C8H7IO

Origin of Product

United States

Advanced Synthetic Methodologies for Direct Orange 60 and Analogues

Green Chemistry Approaches in Direct Orange 60 Synthesis

The application of green chemistry principles to dye synthesis is a critical area of research aimed at lowering the ecological footprint of dye production. Several promising techniques are being investigated for their potential in the synthesis of this compound or chemically related azo dyes.

Mechanosynthesis Techniques

Mechanosynthesis, a method that employs mechanical energy, often through grinding, to induce chemical reactions in solid or near-solid states, presents a solvent-free or low-solvent alternative to traditional synthesis acs.orgnih.gov. Although specific studies on the mechanosynthesis of this compound were not found in the provided search results, this technique has demonstrated efficacy in synthesizing a variety of organic and inorganic compounds, including metal complexes and perovskite materials acs.orgnih.govretsch.comwhiterose.ac.uk. Mechanochemical reactions can proceed under conditions where solution-based methods are inefficient acs.org. The efficiency of mechanosynthesis is influenced by factors such as grinding intensity and duration, as well as the potential use of minimal amounts of liquid in liquid-assisted grinding (LAG) acs.orgretsch.com.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods mdpi.comacs.org. This technique is recognized for its energy efficiency and potential to reduce or eliminate the need for large volumes of solvents, aligning with green chemistry objectives researchgate.net. Microwave irradiation has been successfully applied to the synthesis of various organic dyes, including azo disperse dyes mdpi.com. Studies have shown dramatic reductions in reaction times, transforming processes that traditionally took hours into reactions completed in minutes researchgate.net. While direct applications of microwave-assisted synthesis for this compound were not identified, its proven effectiveness in synthesizing similar azo dyes suggests its potential applicability.

Hydro/Solvothermal Synthesis Pathways

Hydrothermal and solvothermal synthesis involve conducting chemical reactions in sealed vessels at high temperatures and pressures using water (hydrothermal) or non-aqueous solvents (solvothermal) acs.orgmdpi.commdpi.comscirp.orgrsc.org. These conditions are conducive to the formation of crystalline materials and allow for control over particle morphology. While research specifically on the hydro/solvothermal synthesis of this compound was not detailed, these methods have been widely used to synthesize various inorganic nanomaterials that function as catalysts in dye degradation processes acs.orgmdpi.commdpi.comscirp.orgrsc.orgresearchgate.net. Examples include the solvothermal preparation of ZnO nanoparticles and Pr-doped CeO₂ with controlled structural properties, and the hydrothermal synthesis of copper selenides and β-FeOOH nanorods mdpi.commdpi.comscirp.orgresearchgate.net. These studies underscore the capability of hydro/solvothermal techniques in tailoring the properties of synthesized materials.

Ultrasound-Assisted Synthesis Strategies

Ultrasound-assisted synthesis employs high-frequency sound waves to induce cavitation, creating localized extreme conditions that can accelerate reaction rates, enhance mass transfer, and influence particle formation researchgate.nettandfonline.com. This technique has been applied in the synthesis of diverse materials, including metal nanoparticles and metal-organic frameworks plos.orgnih.govijaems.comnih.govirost.ir. Although direct synthesis of this compound using ultrasound was not found in the search results, ultrasound has been utilized in the synthesis of silver nanoparticles used for the catalytic degradation of Direct Orange 26 plos.orgnih.govnih.gov. Additionally, sonication has been employed to functionalize nanoparticles for improved photocatalytic dye degradation irost.ir. Research indicates that ultrasound can significantly decrease reaction times compared to conventional stirring methods researchgate.nettandfonline.com.

UV-Irradiation Mediated Synthesis

UV-irradiation mediated synthesis utilizes ultraviolet light to drive or enhance chemical reactions, often in the presence of a photocatalyst mdpi.comresearchgate.netresearchgate.net. While UV irradiation is a common method for the degradation of dyes, including Direct Orange, catalyzed by materials like ZnO or TiO₂, its direct application in the synthesis of this compound was not highlighted in the provided information mdpi.comresearchgate.netresearchgate.netugm.ac.id. However, UV-Vis spectroscopy is a standard analytical tool used in dye chemistry, including monitoring dye concentrations and degradation processes under UV irradiation researchgate.nettandfonline.commdpi.comresearchgate.net.

Novel Catalytic Systems in this compound Production

The development of new catalytic systems is vital for advancing the efficiency and sustainability of chemical synthesis, including dye manufacturing. While the provided search results primarily focus on catalysts for the degradation of Direct Orange dyes, the insights gained from these studies regarding catalytic materials and mechanisms could potentially be relevant to the development of catalysts for the synthesis of this compound or related structures.

Detailed Research Findings and Data Tables:

The available data primarily pertains to the application of advanced methods in the context of dye degradation or the synthesis of catalytic materials for degradation purposes. However, some relevant information on synthesis conditions and performance metrics from these studies can be presented.

Method (Context)Material Synthesized/UsedConditionsKey Findings/MetricsSource
Standard SynthesisThis compoundReflux in alkaline mediumRed-brown powder product worlddyevariety.comvulcanchem.com
Hydrothermal Synthesis (Catalyst)Bi₂SmSbO₇200 °C, 15 hCrystalline structure obtained mdpi.com
Solvothermal Synthesis (Catalyst)Bi₂SmSbO₇/ZnBiYO₄ heterojunction200 °C, 15 hRemoval rate of Direct Orange >99% in 160 min (degradation) mdpi.com
Solvothermal Synthesis (Catalyst)ZnO Nanoparticles80 °C, 2 h in ethanolUniform size (25-40 nm), hexagonal wurtzite structure mdpi.com
Solvothermal Synthesis (Catalyst)Pr-doped CeO₂200 °C, 24 h in ethylene (B1197577) glycol/waterControlled grain size (e.g., 10.4 nm for 3% Pr-doped) mdpi.com
Ultrasound-Assisted (Catalyst Synth.)Silver Nanoparticles (from ginger extract)60 °C, 30 min, 40 kHzUsed for catalytic degradation of Direct Orange 26 plos.orgnih.govnih.gov
Ultrasound-Assisted (Degradation)Iron Oxide Nanoparticles30 KHz, 135 W ultrasonic powerDecolourisation of Direct Orange S in 60 min vs. 120 min with stirring (degradation) researchgate.nettandfonline.com
UV-Irradiation (Degradation)ZnO (commercial)UV-A lampDecolourization of direct orange dye, pseudo-first order kinetics observed (degradation) researchgate.net
Catalytic DegradationMetal-doped ZnO nanoparticlesVarious (pH, temperature, catalyst dose)Removal efficiency of Direct Orange 26 (degradation) researchgate.net
Catalytic DegradationGraphite-supported CuO nanoparticlespH 7.0, 3 mM PMS, 0.15 g/L catalystComplete decolorization of Direct Orange 26 in 60 min (degradation) researchgate.net

It is important to note that the detailed research findings presented here are predominantly related to the application of these advanced methods in the context of dye degradation or the synthesis of catalytic materials used for degradation, rather than the direct synthesis of this compound itself. Further research is needed to fully explore the direct application of techniques like mechanosynthesis, microwave-assisted synthesis, and UV-irradiation mediated synthesis for the production of this compound and its analogues.

Top-Down and Bottom-Up Approaches in Related Dye Material Synthesis

Synthetic methodologies are broadly categorized into top-down and bottom-up approaches, particularly in the field of nanomaterial synthesis. While the traditional synthesis of molecular dyes like this compound primarily relies on chemical reactions such as diazotization and coupling vulcanchem.comworlddyevariety.comnih.govunb.ca, which assemble molecules from smaller precursors but are not typically classified under the nanoscale-focused definitions of top-down and bottom-up, these latter approaches are highly relevant in the synthesis of materials related to dyes. These related materials often include nanomaterials used in applications such as dye degradation, sensing, or as components in novel colored structures.

Top-down approaches involve breaking down larger bulk materials into smaller structures, often at the nanoscale. Examples in related dye material synthesis include methods like mechanical grinding, laser ablation, or lithography used to create nanoparticles or patterned surfaces researchgate.nettcd.ie. For instance, laser writing has been explored as a top-down approach to directly prepare orange-yellow dyes, similar to psittacofulvins, from commercial polymers by inducing conjugated structures on the polymer surface acs.orgacs.org.

Bottom-up approaches, conversely, involve constructing materials from atomic or molecular components through processes like self-assembly, chemical reactions, or controlled growth. researchgate.nettcd.ie This is a prevalent strategy for synthesizing various nanomaterials used in dye-related applications. Examples include wet chemical synthesis, hydrothermal or solvothermal methods, and chemical vapor deposition. mdpi.comembrapa.br These methods allow for precise control over the size, shape, and composition of the synthesized materials.

In the context of dye-related materials, bottom-up synthesis is frequently employed to create nanoparticles or composite materials designed for applications such as the adsorption or photocatalytic degradation of dyes in wastewater. For example, metal oxide nanoparticles like ZnO mdpi.com or complex oxynitride nanoparticles rsc.org have been synthesized using bottom-up techniques for their efficacy in degrading organic dyes. Carbon quantum dots (CQDs), synthesized through both top-down and bottom-up routes (including hydrothermal methods using natural biomass), have also shown promise in the photocatalytic degradation of various organic dyes. bohrium.com

This compound, as a widely used direct dye in the textile and paper industries worlddyevariety.comontosight.ai, is a known water pollutant due to its presence in industrial effluents. Consequently, materials synthesized using top-down and bottom-up approaches are being investigated for their ability to remove or degrade such dyes from water. Studies have explored the photocatalytic degradation of Direct Orange dyes (including Direct Orange S, a related compound) using heterojunction photocatalysts synthesized via solvothermal methods, a bottom-up technique. mdpi.com These synthesized materials demonstrate high removal rates for the dye. mdpi.com Similarly, copper nanoparticles synthesized through green bottom-up methods have been studied for the removal of Direct Orange 26, another azo dye. gnest.org

While this compound itself is synthesized through established azo coupling chemistry, the advanced synthetic methodologies involving top-down and bottom-up approaches are crucial for developing novel materials that interact with or remediate this and other related dyes, addressing environmental concerns associated with their use.

Here is a data table summarizing some research findings on the degradation of Direct Orange dyes using materials synthesized via methods relevant to top-down/bottom-up approaches:

Dye TypeMaterial Synthesized MethodMaterial DescriptionApplicationKey FindingSource
Direct Orange SSolvothermal (Bottom-Up)Bi₂SmSbO₇/ZnBiYO₄ Heterojunction PhotocatalystPhotocatalytic Degradation99.10% removal in 160 min under visible light. mdpi.com mdpi.com
Direct Orange 26Green Synthesis (Bottom-Up)Copper NanoparticlesDye RemovalStudied for effective removal from water. gnest.org gnest.org
Various Organic DyesHydrothermal (Bottom-Up)Carbon Quantum Dots from biomassPhotocatalytic DegradationEffective degradation of dyes like EBT, MO, CR. bohrium.com bohrium.com
Organic DyesBottom-Up (various methods)ZnO NanomaterialsPhotocatalytic DegradationEffective for degrading organic dyes. mdpi.com mdpi.com
Direct Red-80Bottom-Up + Top-Down (integrated)MoS₂ Nanosheets (membranes)Dye Desalination99.0% rejection of Direct Red-80. embrapa.br embrapa.br

Mechanistic Investigations of Direct Orange 60 Degradation Pathways

Photocatalytic Degradation Mechanisms

Photocatalysis has emerged as a promising technology for the mineralization of persistent organic pollutants. nih.gov This process utilizes a semiconductor photocatalyst, typically a metal oxide, which, upon activation by a light source, generates highly reactive species that can decompose organic compounds like Direct Orange 60. nih.gov The degradation efficiency is influenced by various parameters, including pH, catalyst concentration, and dye concentration. nih.govirost.ir

The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent and a primary driver in photocatalytic degradation. researchgate.netwikipedia.org Its generation is initiated when photogenerated holes (h+) on the catalyst surface react with water molecules or hydroxide (B78521) ions (OH⁻). nih.govmdpi.com The formation of •OH can be significantly enhanced by the presence of other oxidants like ozone or hydrogen peroxide (H₂O₂). researchgate.netlidsen.com

Once formed, these highly reactive hydroxyl radicals attack the this compound molecule. The degradation pathway often begins with the cleavage of the chromophoric azo bond (–N=N–), which is responsible for the dye's color. nih.govresearchgate.net This initial attack leads to the rapid decolorization of the solution. Subsequently, the radicals continue to oxidize the resulting aromatic intermediates, breaking them down into smaller, less harmful organic molecules, and ultimately leading to complete mineralization into carbon dioxide, water, and inorganic salts. wikipedia.orgresearchgate.net The concentration and generation rate of hydroxyl radicals are crucial factors, with studies on similar dyes like Orange II showing a strong correlation between •OH concentration dynamics and the discoloration process. researchgate.net

The fundamental process of photocatalysis begins when a semiconductor material, such as titanium dioxide (TiO₂), absorbs photons with energy equal to or greater than its band gap. researchgate.netresearchgate.net This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h+) in the valence band. researchgate.net This creates an electron-hole pair, which is the primary driver of the subsequent redox reactions.

Beyond the indirect attack by hydroxyl radicals, the photogenerated charge carriers can also interact directly with the this compound molecule.

Direct Oxidation: The positive holes (h+) generated in the valence band are powerful oxidizing agents. nih.gov If a dye molecule is adsorbed onto the catalyst surface, a hole can directly accept an electron from the dye, oxidizing it. This process is particularly effective for molecules with high electron density, such as the azo group and aromatic rings found in this compound. nih.gov Scavenger experiments in studies of other azo dyes have confirmed that photogenerated holes can play the most significant role in the degradation process. researchgate.net

Direct Reduction: Concurrently, the electrons (e⁻) in the conduction band are reducing agents. These electrons can be transferred to the adsorbed dye molecule, leading to its reduction. nih.gov A primary target for this reductive attack is the azo bond (–N=N–), which can be cleaved to form amine intermediates. nih.gov Furthermore, these electrons can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), another reactive species that contributes to the degradation process. nih.govacs.org

In some cases, the degradation process can be initiated by the dye molecule itself, a mechanism known as dye sensitization. mdpi.com This occurs when the dye molecule absorbs light of a wavelength that the semiconductor photocatalyst cannot (e.g., visible light for a wide-band-gap semiconductor like TiO₂).

Upon absorbing a photon, the dye molecule transitions to an excited state. mdpi.com If the energy level of this excited state is appropriately aligned with the conduction band of the semiconductor, the excited dye can inject an electron into the catalyst's conduction band. mdpi.comaip.org This process results in a cationic dye radical and an electron in the semiconductor. The electron can then participate in reductive pathways, such as forming superoxide radicals, while the dye radical can undergo further oxidation reactions, leading to its eventual decomposition. mdpi.com This phenomenon effectively extends the spectral response of the photocatalyst into the visible light region, making the degradation process more efficient under solar irradiation. mdpi.com

To overcome the limitation of rapid electron-hole recombination, researchers often engineer photocatalysts by creating heterojunctions—interfaces between two different semiconductor materials. mmu.ac.uk By carefully selecting materials with appropriate band alignments, a built-in electric field can be established at the junction.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic pollutants through the in-situ generation of highly reactive species, primarily the hydroxyl radical. nih.govwikipedia.orgmdpi.com These methods are particularly effective for treating wastewaters containing recalcitrant dyes like this compound. researchgate.netmdpi.com

Common AOPs include Fenton and photo-Fenton processes, ozonation, and sonocatalysis. wikipedia.orgmdpi.com The photo-Fenton process, which combines Fenton's reagent (Fe²⁺/H₂O₂) with UV irradiation, has been shown to be highly effective. For example, a study on the closely related Direct Orange 118 dye achieved 97.8% decolorization under optimal conditions. doaj.orgtj-es.comresearchgate.net Similarly, photocatalytic degradation of Direct Orange 26 using catalysts like TiO₂ and CoFe₂O₄ under solar light has also demonstrated significant efficiency. mdpi.comresearchgate.netsimiecoind.ro Sonocatalysis, which uses ultrasound to activate a catalyst and generate radicals, is another emerging AOP that has shown high degradation rates for similar dyes. nih.govresearchgate.net

The table below summarizes findings from studies on the degradation of Direct Orange dyes and other similar azo dyes using various AOPs.

AOP Method Target Dye Catalyst/Reagents Key Conditions Degradation Efficiency Time
Photo-FentonDirect Orange 118Fe²⁺, H₂O₂, UV lightpH 3, 50 mg/L Fe²⁺, 400 mg/L H₂O₂97.8%105 min
Photo-Fenton-LikeDirect Orange 118Fe³⁺, H₂O₂, UV lightpH 3, 80 mg/L Fe³⁺, 600 mg/L H₂O₂91.2%105 min
Solar PhotocatalysisDirect Orange 26TiO₂, CoFe₂O₄, FentonSolar LightSignificant discoloration2-11 hours
SonocatalysisOrange IITiO₂–FeZn, PMS, UltrasoundpH 3, 0.7 g/L catalyst, 300 W power95%60 min
Ozonation + AOPIndigo CarmineO₃, H₂O₂, Fe²⁺pH 5.5~100%1 min
Fenton ProcessOrange IIFe²⁺, H₂O₂pH 3, 15 mmol H₂O₂99%120 min

This table presents data compiled from multiple research studies for illustrative purposes. mdpi.comdoaj.orgtj-es.commdpi.comnih.gov

Fenton and Photo-Fenton Reaction Mechanisms

The Fenton and photo-Fenton processes are advanced oxidation technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. In the classic Fenton reaction, hydrogen peroxide is catalytically decomposed by ferrous ions (Fe²⁺) to produce hydroxyl radicals.

The core of the Fenton reaction involves the following steps:

Generation of Hydroxyl Radicals: Ferrous ions react with hydrogen peroxide to form a hydroxyl radical and a ferric ion (Fe³⁺).

Regeneration of Ferrous Ions: The ferric ions can be reduced back to ferrous ions by reacting with another molecule of hydrogen peroxide, although this reaction is slower than the initial radical generation.

Radical Scavenging: Excess hydrogen peroxide or ferrous ions can act as scavengers for the hydroxyl radicals, which can inhibit the degradation process.

UV/Hydrogen Peroxide (UV/H₂O₂) Systems

The UV/H₂O₂ process is another AOP that utilizes the generation of hydroxyl radicals for the degradation of organic compounds. In this system, the photolysis of hydrogen peroxide by UV irradiation is the primary mechanism for producing these highly reactive species.

The fundamental reaction in the UV/H₂O₂ system is the cleavage of the hydrogen peroxide molecule upon absorption of UV photons, typically at a wavelength of 254 nm, to yield two hydroxyl radicals. These radicals then initiate the oxidation of the dye molecule.

The degradation of azo dyes via the UV/H₂O₂ process generally involves:

Hydroxyl Radical Attack: The hydroxyl radicals attack the chromophoric azo bond, leading to the initial decolorization of the dye solution.

Aromatic Ring Cleavage: Subsequent attacks by hydroxyl radicals on the aromatic intermediates result in the opening of the benzene (B151609) and naphthalene (B1677914) rings.

Mineralization: Further oxidation of the resulting smaller organic fragments leads to their conversion into inorganic compounds such as CO₂, H₂O, and mineral acids.

Detailed research findings specifically outlining the degradation pathway and intermediate products for this compound in UV/H₂O₂ systems are limited in the available literature. The efficiency of the process is known to be influenced by factors such as the initial concentration of the dye, the dosage of hydrogen peroxide, the intensity of the UV radiation, and the pH of the solution.

Ozonation and Combined O₃/UV Processes

Ozonation is a powerful oxidation technique for water and wastewater treatment. Ozone (O₃) can degrade organic pollutants through two primary mechanisms: direct oxidation by molecular ozone and indirect oxidation via the formation of hydroxyl radicals.

In the direct reaction pathway , which is more selective and typically favored at acidic pH, the ozone molecule acts as an electrophile, attacking electron-rich moieties in the dye structure, such as the azo bond and aromatic rings. This leads to the cleavage of these bonds and the initial breakdown of the dye molecule.

The indirect reaction pathway involves the decomposition of ozone in water, a process that is accelerated at alkaline pH, to generate hydroxyl radicals. These radicals are non-selective and react rapidly with a wide range of organic compounds.

The combination of ozone with UV radiation (O₃/UV process) significantly enhances the degradation efficiency by accelerating the decomposition of ozone to produce a higher yield of hydroxyl radicals. This synergistic effect leads to faster and more complete mineralization of the organic pollutant.

A study on the degradation of "Azo red-60," a likely synonym for this compound, by the O₃/UV process demonstrated high removal efficiency. The optimal conditions were found to be a reaction time of 60 minutes and a pH of 7.5 for an initial dye concentration of 100 mg/L. The increased concentration of hydroxyl radicals in the combined process was credited for the enhanced degradation.

Table 1: Investigated Parameters for Azo Red-60 Degradation by O₃/UV

ParameterRange StudiedOptimal ConditionRemoval Efficiency
Initial Dye Concentration25–100 mg/L100 mg/L100%
Reaction Time10–60 min60 min100%
pH5–107.5100%

Sonolysis and Sonophotocatalysis

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid medium. The formation, growth, and implosive collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures. These extreme conditions lead to the pyrolytic decomposition of water molecules into hydroxyl radicals and hydrogen atoms, which then attack the organic pollutants.

The degradation of dyes by sonolysis can occur through several mechanisms:

Pyrolysis: Volatile dye molecules can diffuse into the cavitation bubbles and undergo thermal decomposition.

Radical Attack: Non-volatile dyes, like this compound, are primarily degraded at the bubble-liquid interface or in the bulk liquid by the hydroxyl radicals generated from water sonolysis.

Sonophotocatalysis combines sonolysis with photocatalysis, where a semiconductor catalyst (e.g., TiO₂) is activated by light to generate electron-hole pairs. The ultrasound enhances the process by increasing the mass transfer of the dye to the catalyst surface and by de-agglomerating the catalyst particles, thus exposing more active sites. The combination often results in a synergistic effect, leading to higher degradation rates than either process alone.

While the general principles of sonolysis and sonophotocatalysis are applicable to azo dyes, specific mechanistic studies and identified degradation intermediates for this compound were not found in the reviewed literature.

Electrochemical Oxidation Pathways

Electrochemical oxidation is an environmental remediation technology that employs an electric current to degrade pollutants. The degradation can occur through two main pathways:

Direct Anodic Oxidation: The dye molecule is adsorbed onto the anode surface and is directly oxidized by electron transfer to the anode.

Indirect Anodic Oxidation: Oxidizing species are electrochemically generated in the solution, which then chemically react with the dye. These species include hydroxyl radicals, active chlorine species (in the presence of chloride ions), and other oxidants.

The choice of anode material is critical in determining the efficiency and mechanism of the electrochemical oxidation process. For instance, "active" anodes (e.g., Pt, IrO₂) promote the formation of higher oxidation state oxides that mediate the oxidation, while "non-active" anodes (e.g., boron-doped diamond, SnO₂) primarily facilitate the generation of physisorbed hydroxyl radicals.

A study on the degradation of the closely related azo dye, Direct Orange 61, by the electro-Fenton process provides insights into the potential electrochemical degradation pathway of this compound. In this process, hydroxyl radicals are generated through the reaction of electrochemically produced hydrogen peroxide and added ferrous ions. The study found that the degradation followed pseudo-first-order kinetics and that complete mineralization could be achieved. The final products before complete mineralization were identified as carboxylic acids and inorganic ions.

Table 2: Key Findings in the Electro-Fenton Degradation of Direct Orange 61

ParameterObservation
Kinetics Pseudo-first order
Influential Factors Current intensity and initial dye concentration
Mineralization 98% Total Organic Carbon (TOC) removal after 6 hours
End Products Carboxylic acids and inorganic ions

Bioremediation Pathways of this compound

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of dye-containing effluents. The microbial degradation of azo dyes typically involves enzymatic activities that lead to the cleavage of the azo bond and the subsequent breakdown of the resulting aromatic amines.

Microbial Enzymatic Degradation: Azoreductase, Peroxidase, Laccase Activities

The key enzymes involved in the bioremediation of azo dyes include azoreductases, peroxidases, and laccases.

Azoreductases: These enzymes are primarily responsible for the reductive cleavage of the azo bond (–N=N–), which is often the initial and rate-limiting step in the degradation of azo dyes. This process typically occurs under anaerobic or anoxic conditions and results in the formation of colorless aromatic amines, which may be more toxic than the parent dye.

Peroxidases: Lignin peroxidases (LiP) and manganese peroxidases (MnP), commonly produced by white-rot fungi, are heme-containing enzymes that catalyze the oxidation of a wide range of organic compounds, including azo dyes. They utilize hydrogen peroxide as an oxidizing agent.

Laccases: These are copper-containing oxidoreductase enzymes that can oxidize various phenolic and non-phenolic compounds, including azo dyes. They use molecular oxygen as an electron acceptor and can work in the presence of mediators to expand their substrate range.

The complete mineralization of azo dyes often requires a combination of anaerobic and aerobic processes. The initial anaerobic step, mediated by azoreductases, breaks the azo linkage, followed by an aerobic step where the resulting aromatic amines are degraded by other microbial enzymes.

Specific research on the enzymatic degradation of this compound by these particular enzymes is limited. However, studies on other direct azo dyes have shown that various bacteria and fungi possessing these enzymes can effectively decolorize and degrade them. For instance, the biodegradation of Direct Orange 16 by Micrococcus luteus has been reported, demonstrating the potential of microbial processes for the degradation of structurally similar dyes.

Table 3: Summary of Key Enzymes in Azo Dye Bioremediation

EnzymeFunctionTypical Conditions
Azoreductase Reductive cleavage of the azo bondAnaerobic/Anoxic
Peroxidase Oxidative degradationAerobic, requires H₂O₂
Laccase Oxidative degradationAerobic

Anaerobic and Aerobic Biodegradation Mechanisms

The biodegradation of azo dyes like this compound is a complex process that typically involves a sequential anaerobic and aerobic treatment approach to achieve complete mineralization. mst.dk Under anaerobic conditions, the primary mechanism is the reductive cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. nih.gov This initial step is carried out by various anaerobic bacteria that possess enzymes known as azoreductases. mdpi.com The reduction of the azo bond results in the formation of colorless, and often toxic, aromatic amines. mst.dkgsconlinepress.com

Following the anaerobic stage, the aromatic amines generated are generally resistant to further degradation in the absence of oxygen. mst.dk Therefore, an aerobic stage is crucial for the complete breakdown of these intermediates. Aerobic microorganisms utilize oxygenases to catalyze the opening of the aromatic rings of the amines, leading to their conversion into aliphatic compounds. mdpi.com These simpler organic molecules can then be channeled into the central metabolic pathways of the microorganisms, ultimately leading to their complete mineralization into carbon dioxide, water, and inorganic salts. A sequential anaerobic-aerobic process is thus considered an effective strategy for the complete degradation of azo dyes, ensuring both decolorization and detoxification. mdpi.com

Table 1: Key Aspects of Anaerobic and Aerobic Biodegradation of Azo Dyes
AspectAnaerobic StageAerobic Stage
Primary ProcessReductive cleavage of the azo bond (decolorization)Oxidative degradation of aromatic amines
Key EnzymesAzoreductases, Lignin PeroxidaseOxygenases, Laccase
Initial SubstrateParent Azo Dye (e.g., this compound)Aromatic Amines
Primary ProductsColorless Aromatic AminesAliphatic compounds, CO2, H2O, mineral salts
Environmental ConditionAbsence of OxygenPresence of Oxygen

Biosorption and Bioaccumulation Phenomena

Biosorption and bioaccumulation are two key processes through which microorganisms can remove dyes like this compound from aqueous solutions. researchgate.net Biosorption is a passive, metabolism-independent process that involves the binding of dye molecules to the surface of microbial biomass (both living and dead). mdpi.comhibiscuspublisher.com This process is primarily driven by physicochemical interactions between the dye and the functional groups present on the microbial cell wall, such as carboxyl, amino, hydroxyl, and phosphate (B84403) groups. iosrjournals.org The efficiency of biosorption is influenced by factors like pH, temperature, initial dye concentration, and the specific surface properties of the biomass. hibiscuspublisher.com Dead biomass is often preferred for biosorption as it is not affected by toxicity and does not require nutrients. mdpi.com

Table 2: Comparison of Biosorption and Bioaccumulation for Dye Removal
CharacteristicBiosorptionBioaccumulation
Metabolic DependenceMetabolism-independent (passive)Metabolism-dependent (active)
Microbial StateOccurs in both living and dead biomassOccurs only in living biomass
MechanismPhysicochemical interactions (adsorption, ion exchange) on the cell surfaceTransport across the cell membrane and intracellular accumulation
Rate of UptakeGenerally rapidGenerally slower and linked to metabolic rate
Influencing FactorspH, temperature, biomass surface chemistry, dye concentrationNutrient availability, cell viability, temperature, pH

Bioaugmentation and Biostimulation Strategies

To enhance the biodegradation of recalcitrant compounds like this compound in contaminated environments, two main bioremediation strategies are often employed: bioaugmentation and biostimulation. frontiersin.org Bioaugmentation involves the introduction of specific, pre-selected microorganisms or microbial consortia with known dye-degrading capabilities into the contaminated site. nih.gov This strategy is particularly useful when the indigenous microbial population lacks the necessary enzymatic machinery to degrade the target pollutant or when the degradation rate is too slow. The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the new environment.

Biostimulation, on the other hand, focuses on stimulating the growth and activity of the native microbial populations that are already present in the contaminated environment. researchgate.net This is typically achieved by adding nutrients (such as carbon and nitrogen sources), electron acceptors, or other growth-limiting substances. researchgate.net For instance, the addition of glucose can serve as an extra carbon source to stimulate microbial development and enhance the decolorization of textile dyes. researchgate.net Biostimulation is often considered a more cost-effective and sustainable approach as it relies on the existing microbial ecosystem. researchgate.net

Table 3: Overview of Bioaugmentation and Biostimulation Strategies
StrategyPrincipleMethodologyKey AdvantageConsiderations
BioaugmentationIntroduction of specialized microorganisms to enhance degradation. nih.govInoculation with laboratory-cultured strains or consortia with high degradation efficiency.Can introduce specific degradation pathways not present in the native population.Survival and competition of introduced microbes with the indigenous population.
BiostimulationEnhancement of the metabolic activity of indigenous microorganisms. researchgate.netAddition of nutrients (e.g., carbon, nitrogen, phosphorus) and electron acceptors. researchgate.netUtilizes and enhances the existing microbial ecosystem; often more cost-effective.Effectiveness depends on the presence and potential of native degrading populations.

Sorption and Adsorption Mechanisms of this compound

Physical Adsorption Mechanisms

Physical adsorption, or physisorption, is a primary mechanism for the removal of dyes like this compound from aqueous solutions. This process involves the adhesion of dye molecules to the surface of an adsorbent through relatively weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions. acs.org The effectiveness of physical adsorption is highly dependent on the properties of the adsorbent, particularly its surface area and pore structure. Adsorbents with a large surface area and a well-developed porous network provide more sites for the dye molecules to attach. The process is typically reversible, and the strength of the interaction is often characterized by the enthalpy of adsorption. For the adsorption of some organic dyes, enthalpy values in a specific range can indicate a physisorption process. nih.gov

Ion Exchange Processes

Ion exchange is another significant mechanism that can contribute to the removal of ionic dyes like this compound, which is an anionic dye due to the presence of sulfonate groups. iosrjournals.org This process involves the exchange of ions between a solid phase (the adsorbent) and a liquid phase (the dye solution). Adsorbents with positively charged functional groups on their surface can attract and bind the anionic dye molecules, releasing other anions (such as chloride or hydroxide ions) into the solution to maintain charge neutrality. iosrjournals.org The efficiency of the ion exchange process is dependent on the ion exchange capacity of the adsorbent and the concentration of the dye and other competing ions in the solution.

Electrostatic Interactions

Electrostatic interactions play a crucial role in the adsorption of charged dye molecules onto the surface of an adsorbent. researchgate.net For an anionic dye such as this compound, the pH of the solution is a critical factor influencing these interactions. researchgate.net At low pH values (acidic conditions), the surface of many adsorbents becomes protonated and thus positively charged. tuiasi.ro This positive surface charge creates a strong electrostatic attraction with the negatively charged anionic dye molecules, leading to enhanced adsorption. tuiasi.ro Conversely, at high pH values (alkaline conditions), the adsorbent surface may become deprotonated and negatively charged, resulting in electrostatic repulsion with the anionic dye molecules, which in turn decreases the adsorption efficiency. rsc.org Therefore, the optimal pH for the adsorption of anionic dyes is typically in the acidic range. tuiasi.ro The ionic strength of the solution can also affect electrostatic interactions by shielding the charges on the adsorbent surface and the dye molecules. researchgate.net

Surface Complexation

Surface complexation is a crucial mechanism in the initial phase of dye degradation, where the dye molecule forms a chemical complex with the active sites on the adsorbent's surface. This process is more specific than simple physical adsorption and involves the formation of coordinative bonds. For many azo dyes, the interaction is facilitated by specific functional groups on the dye molecule and the surface chemistry of the adsorbent, particularly on metal oxides. acs.org

The degradation of azo dyes on heterogeneous particulate materials is typically preceded by adsorption on the substrate. acs.org The ability of materials like hematite (B75146) to adsorb these dyes stems from the involvement of surface hydroxyl groups during the dissociative chemisorption of the adsorbate. acs.org Key factors that control the adsorption and subsequent complexation include the nature of the oxide surface, the specific atomic distances of surface atoms, and the type of available active adsorption sites. acs.org

In the case of azo dyes structurally similar to this compound, such as those containing sulfonic groups (–SO₃H), these groups are often primarily responsible for the surface interaction. acs.org For example, studies on Orange II have shown that the sulfonic group participates directly in the adsorption onto iron oxide surfaces. acs.org This interaction can lead to the formation of different types of surface complexes, including unidentate, chelating bidentate, or bridged bidentate complexes with the metal atoms on the surface. acs.org The formation of these strong surface complexes is a key step that facilitates subsequent degradation processes, such as photocatalysis, by enabling efficient charge transfer between the dye and the substrate. acs.orgnih.gov The process is also highly dependent on the solution's pH, which affects both the surface charge of the adsorbent and the ionization state of the dye molecule, thereby influencing the electrostatic interactions that lead to complex formation. acs.orgnih.gov

Mechanisms involved in the binding of azo dyes to adsorbent surfaces can include a combination of:

Electrostatic Interactions: Attraction between the charged parts of the dye molecule (e.g., anionic sulfonate groups) and the charged adsorbent surface. nih.gov

Hydrogen Bonding: Interaction between hydrogen atoms on the adsorbent's hydroxyl groups and electronegative atoms (like oxygen or nitrogen) in the dye structure. nih.govmdpi.com

π-π Interactions: Stacking interactions between the aromatic rings of the dye molecule and the surface of certain adsorbents like graphene oxide or activated carbon. nih.govmdpi.com

Chemisorption vs. Physisorption Delineation

Physisorption (physical adsorption) is characterized by weak, long-range van der Waals forces. mdpi.com It is a non-specific, reversible process and can result in the formation of multiple layers of adsorbate on the adsorbent surface. mdpi.compediaa.com

Chemisorption (chemical adsorption) involves the formation of strong, short-range chemical bonds (covalent or ionic) between the dye molecules and the adsorbent's active sites. mdpi.com This process is highly specific, often irreversible, and is restricted to a single layer (monolayer) on the surface. mdpi.compediaa.com

The delineation between these two mechanisms is typically achieved by applying kinetic and isotherm models to experimental adsorption data.

Kinetic Models: Kinetic studies help identify the rate-controlling step of the adsorption process. The pseudo-first-order and pseudo-second-order models are most commonly used. researchgate.net

The pseudo-first-order model generally assumes that the rate of adsorption is limited by the diffusion of dye molecules to the surface, which is characteristic of physisorption. mdpi.com

The pseudo-second-order model assumes that the rate-limiting step is the chemisorption process itself, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. mdpi.comncsu.edu A better fit of the data to this model, indicated by a high correlation coefficient (R²), suggests that chemisorption is the dominant mechanism. researchgate.netiwaponline.com

For many azo dyes, studies show that the adsorption kinetics are best described by the pseudo-second-order model, pointing to chemisorption as the primary rate-limiting step. iwaponline.comnih.govrsc.org For instance, in the adsorption of Orange II on a bagasse-derived biochar and Orange G on modified diatomite, the pseudo-second-order model provided a significantly better fit to the experimental data. rsc.orgresearchgate.net

Table 1: Comparison of Kinetic Models for Orange G Adsorption on Modified Diatomite This table is interactive. Users can sort columns by clicking on the headers.

Model Parameter Value
Pseudo-First-Order qₑ (exp) (mg/g) 14.80 0.9413
qₑ (calc) (mg/g) 7.92
k₁ (min⁻¹) 0.021
Pseudo-Second-Order qₑ (exp) (mg/g) 14.80 0.9993
qₑ (calc) (mg/g) 14.99

Data derived from studies on Orange G, an analogue of this compound. rsc.org

Adsorption Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are fundamental for distinguishing between chemisorption and physisorption. byjus.comaensiweb.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites and no interaction between adsorbed molecules. pediaa.combyjus.com A good fit to the Langmuir model is a strong indicator of a chemisorption process. iwaponline.com

The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies and affinities. mdpi.compediaa.com It can describe multilayer adsorption and is often associated with physisorption. mdpi.com

Table 2: Isotherm Model Parameters for Orange II Adsorption on Fe(BTC) This table is interactive. Users can sort columns by clicking on the headers.

Isotherm Model Temperature (K) Parameters Value
Langmuir 298 qₘ (mg/g) 434.78 0.998
Kₗ (L/mg) 0.052
Freundlich 298 Kբ ((mg/g)(L/mg)¹/ⁿ) 68.32 0.942
n 2.53
Langmuir 308 qₘ (mg/g) 357.14 0.997
Kₗ (L/mg) 0.041
Freundlich 308 Kբ ((mg/g)(L/mg)¹/ⁿ) 48.01 0.963

Data derived from studies on Orange II, an analogue of this compound. nih.gov

By analyzing both kinetic and isotherm data, researchers can confidently delineate whether the adsorption of an azo dye is governed by the formation of strong chemical bonds (chemisorption) or weaker physical forces (physisorption), which is a foundational step in understanding its complete degradation pathway.

Kinetic and Thermodynamic Analyses of Direct Orange 60 Removal Processes

Adsorption Kinetic Models

The study of adsorption kinetics is crucial for understanding the rate at which a pollutant is removed from a solution and provides insights into the mechanism of adsorption. Several models are used to analyze the experimental data of dye removal.

Pseudo-First-Order Kinetics

The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the initial stages of an adsorption process. It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. The linear form of the pseudo-first-order equation is generally expressed as:

log(qe - qt) = log(qe) - (k1/2.303)t

where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t (min).

k1 (min-1) is the rate constant of pseudo-first-order adsorption.

A linear plot of log(qe - qt) versus t would indicate the applicability of this model for the adsorption of Direct Orange 60.

Pseudo-Second-Order Kinetics

The pseudo-second-order model is often preferred for describing adsorption kinetics and is based on the assumption that the rate-limiting step may be chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linearized form of the pseudo-second-order equation is:

t/qt = 1/(k2qe2) + (1/qe)t

where:

k2 (g/mg·min) is the pseudo-second-order rate constant.

If the pseudo-second-order model is applicable, a plot of t/qt against t will yield a straight line. This model is frequently found to be a better fit for dye adsorption data compared to the pseudo-first-order model.

Intra-Particle Diffusion Models

The intra-particle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. The model is expressed as:

qt = kidt1/2 + C

where:

kid (mg/g·min1/2) is the intra-particle diffusion rate constant.

C (mg/g) is the intercept, which is related to the thickness of the boundary layer.

If the plot of qt versus t1/2 is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. However, if the plot shows multi-linear portions, it indicates that the adsorption process is governed by more than one mechanism.

Liquid Film Diffusion Models

The liquid film diffusion model considers the transport of the adsorbate from the bulk liquid phase to the external surface of the adsorbent through a liquid film as the rate-determining step. The model can be represented by the following equation:

ln(1 - F) = -kfdt

where:

F is the fractional attainment of equilibrium (qt/qe).

kfd (min-1) is the film diffusion rate constant.

A linear plot of -ln(1 - F) versus t passing through the origin would suggest that the adsorption process is controlled by liquid film diffusion.

Adsorption Isotherm Models

Adsorption isotherms are fundamental for describing the interaction between the adsorbate and the adsorbent surface at a constant temperature. They provide information on the maximum adsorption capacity.

Langmuir Isotherm Application

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The linear form of the Langmuir equation is:

Ce/qe = 1/(QmaxKL) + Ce/Qmax

where:

Ce (mg/L) is the equilibrium concentration of the adsorbate.

qe (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

Qmax (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption.

A linear plot of Ce/qe versus Ce would indicate that the adsorption of this compound follows the Langmuir isotherm. From the slope and intercept of this plot, the values of Qmax and KL can be determined.

The following table would typically be populated with experimental data from studies on this compound to compare the goodness of fit for the Langmuir model under different conditions.

AdsorbentTemperature (°C)Qmax (mg/g)KL (L/mg)
Data Not Available----
Data Not Available----
Data Not Available----

In the absence of specific experimental data for this compound, the tables for kinetic and isotherm parameters remain unpopulated. Future research is needed to generate this data to fully understand and optimize the removal processes for this specific dye.

Freundlich Isotherm Application

The Freundlich isotherm is an empirical model used to describe adsorption on heterogeneous surfaces, meaning surfaces with non-uniform energies of adsorption. This model is not restricted to the formation of a monolayer and is suitable for describing multilayer adsorption. The application of the Freundlich isotherm to the removal of this compound would involve analyzing the equilibrium data of the dye's concentration in the solution versus the amount adsorbed onto a sorbent material.

The Freundlich equation is expressed as:

log(qₑ) = log(Kբ) + (1/n) log(Cₑ)

Where:

qₑ is the amount of this compound adsorbed per unit mass of the adsorbent at equilibrium.

Cₑ is the equilibrium concentration of this compound in the solution.

Kբ is the Freundlich constant related to the adsorption capacity.

1/n is the Freundlich intensity parameter, which indicates the favorability of the adsorption process. A value of 1/n between 0 and 1 suggests favorable adsorption.

Sips Isotherm Application

The Sips isotherm is a hybrid model that combines the features of both the Langmuir and Freundlich isotherms. It is often used to describe adsorption on heterogeneous surfaces and can predict adsorption behavior over a wide range of adsorbate concentrations. At low adsorbate concentrations, the Sips model reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm.

The Sips isotherm equation is given by:

qₑ = (qₘₛ * (Kₛ * Cₑ)ⁿˢ) / (1 + (Kₛ * Cₑ)ⁿˢ)

Where:

qₑ is the amount of this compound adsorbed at equilibrium.

qₘₛ is the maximum adsorption capacity according to the Sips model.

Kₛ is the Sips equilibrium constant related to the affinity of the binding sites.

Cₑ is the equilibrium concentration of this compound.

nₛ is the Sips model exponent, which represents the system's heterogeneity. If nₛ = 1, the Sips model simplifies to the Langmuir model, indicating a homogeneous surface.

The application of the Sips isotherm to the removal of this compound would provide a more comprehensive understanding of the adsorption system. Despite its utility, specific studies detailing the Sips isotherm parameters for this compound could not be identified in the available literature.

Dubinin-Radushkevich (D-R) Isotherm

The Dubinin-Radushkevich (D-R) isotherm is a semi-empirical model that is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption processes by determining the mean free energy of adsorption.

The linear form of the D-R isotherm is:

ln(qₑ) = ln(qₘ) - βε²

Where:

qₑ is the amount of this compound adsorbed per unit mass of adsorbent.

qₘ is the theoretical maximum adsorption capacity.

β is a constant related to the mean free energy of adsorption.

ε is the Polanyi potential, which is related to the equilibrium concentration.

From the D-R constant β, the mean free energy of adsorption (E) can be calculated using the equation:

E = 1 / √(2β)

The magnitude of E provides an indication of the adsorption mechanism. If E is below 8 kJ/mol, the process is generally considered to be physisorption. If E is in the range of 8-16 kJ/mol, the adsorption is governed by ion exchange, and if E is greater than 16 kJ/mol, chemisorption is the dominant mechanism. Specific values for the D-R constants and the mean free energy of adsorption for this compound are not available in the surveyed literature.

Thermodynamic Parameters of Adsorption

Thermodynamic analysis is crucial for understanding the spontaneity and nature of the adsorption process for this compound. The key thermodynamic parameters are Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These are typically determined by conducting adsorption experiments at different temperatures.

Gibbs Free Energy (ΔG°) Determination

The Gibbs free energy change (ΔG°) indicates the spontaneity of an adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically favorable. The value of ΔG° is calculated using the following equation:

ΔG° = -RT ln(Kₑ)

Where:

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

Kₑ is the thermodynamic equilibrium constant of the adsorption process.

The magnitude of ΔG° can also provide insight into the nature of adsorption. Values between -20 and 0 kJ/mol are consistent with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. Without experimental data on the equilibrium constant at various temperatures for this compound, specific ΔG° values cannot be determined.

Enthalpy Change (ΔH°) Analysis

The enthalpy change (ΔH°) provides information about the heat effects associated with the adsorption process. A positive ΔH° indicates that the adsorption is endothermic, meaning it is favored by an increase in temperature. A negative ΔH° suggests an exothermic process, which is favored at lower temperatures. The value of ΔH° can be determined from the van 't Hoff equation:

ln(Kₑ) = (ΔS°/R) - (ΔH°/RT)

By plotting ln(Kₑ) versus 1/T, ΔH° can be calculated from the slope of the line. The magnitude of ΔH° also helps to differentiate between physical and chemical adsorption. Generally, ΔH° values for physisorption are in the range of 2.1-20.9 kJ/mol, while for chemisorption, they are in the range of 80-200 kJ/mol. No specific studies reporting the enthalpy change for this compound adsorption were found.

Activation Energy (Ea) Considerations

A thorough review of scientific literature did not yield specific studies detailing the activation energy (Ea) for the removal processes of this compound. While research on the kinetic and thermodynamic analyses of other azo dyes, such as Orange G, Methyl Orange, and Orange II, is available, data focusing explicitly on this compound is not present in the surveyed findings.

The activation energy is a critical parameter in understanding the kinetics of a chemical process, as it represents the minimum energy required for a reaction to occur. In the context of dye removal, a lower activation energy generally indicates a more favorable and faster degradation or adsorption process. The determination of Ea through methods such as the Arrhenius equation, by studying the reaction rate constants at different temperatures, provides valuable insights into the nature of the removal mechanism (e.g., physisorption vs. chemisorption).

Due to the absence of specific experimental data for this compound, a quantitative analysis and the generation of a data table on its activation energy for various removal processes cannot be provided at this time. Further experimental research focusing specifically on the degradation and adsorption kinetics of this compound is necessary to determine its activation energy and to fully characterize the thermodynamic and kinetic profiles of its removal from aqueous solutions.

Advanced Analytical Characterization Techniques for Direct Orange 60 Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the complex processes involved in the degradation of azo dyes like Direct Orange 60. They allow researchers to monitor the breakdown of the chromophore, identify intermediate products, and understand the mechanisms of action of various treatment technologies.

UV-Visible (UV-Vis) spectroscopy is a primary and straightforward method used to monitor the decolorization and degradation of this compound in aqueous solutions. The technique relies on measuring the absorbance of light by the dye molecule over a specific range of wavelengths. The complex aromatic structure and the azo bond (-N=N-) of this compound are responsible for its characteristic absorption in the visible region of the electromagnetic spectrum, which gives the dye its orange color.

The degradation process is typically monitored by recording the changes in the absorption spectrum of the dye solution over time. The maximum absorbance wavelength (λmax) for similar orange azo dyes, such as Direct Orange 26, has been identified at 495 nm and 519 nm. The decrease in the intensity of this main absorption peak is directly proportional to the decrease in the dye concentration, indicating the breakdown of the chromophore responsible for its color. Complete degradation is often confirmed by the disappearance of this peak and the absence of new peaks in the visible region. The rate of degradation can be calculated from the changes in absorbance, providing kinetic data for the process.

Table 1: Representative Maximum Absorbance Wavelengths (λmax) for Orange Azo Dyes Monitored by UV-Vis Spectroscopy.
Azo Dyeλmax (nm)Reference
Direct Orange 26495, 519
Orange G~480
Methyl Orange~464
Orange II~484

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the molecular structure of this compound. By analyzing the absorption of infrared radiation by the molecule, an FTIR spectrum is generated, which serves as a molecular "fingerprint." Each peak in the spectrum corresponds to the vibrational frequency of a specific chemical bond.

In the context of this compound research, FTIR is crucial for:

Structural Confirmation: Identifying characteristic peaks for key functional groups such as N-H (amine groups), O-H (hydroxyl groups), C-H (aromatic and aliphatic), N=N (azo bond), S=O (sulfonate groups), and C-N bonds confirms the dye's structure.

Degradation Pathway Analysis: During degradation studies, changes in the FTIR spectrum provide evidence of the breakdown of the dye. The disappearance or reduction in the intensity of peaks corresponding to the azo bond and aromatic rings, along with the appearance of new peaks (e.g., from C=O in carboxylic acids or aldehydes), indicates the transformation of the parent molecule into smaller, simpler compounds. This helps in postulating the degradation mechanism.

Table 2: General FTIR Peak Assignments for Functional Groups Relevant to Azo Dyes like this compound.
Wavenumber (cm⁻¹)BondFunctional Group
3200-3500O-H / N-H stretchHydroxyl, Amine
~3030C-H stretchAromatic
1600-1650N=N stretchAzo group
1450-1600C=C stretchAromatic ring
1350-1400C-N stretchAromatic amine
1150-1250S=O stretchSulfonate group

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light. These shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for studying the C=C bonds in aromatic rings and the N=N azo linkage, which can be weak in FTIR spectra.

In this compound research, Raman spectroscopy is applied to track structural changes during degradation. For instance, the weakening or disappearance of the characteristic N=N Raman signal would provide direct evidence of the cleavage of the azo bond. Furthermore, it can be used to identify degradation byproducts, such as the formation of sulfates, by detecting their characteristic vibrational bands.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the precise structural elucidation of organic molecules, including the degradation products of this compound. While techniques like UV-Vis and FTIR can indicate the disappearance of the parent dye, they provide limited information about the identity of the intermediate and final byproducts.

NMR, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. By analyzing the NMR spectra of samples taken during a degradation experiment, researchers can:

Confirm the breakdown of the aromatic rings by observing the disappearance of or changes in the signals in the aromatic region (typically 6-9 ppm in ¹H NMR).

Identify the formation of smaller aliphatic or aromatic intermediates.

Determine the exact chemical structure of the final, simpler organic molecules resulting from complete mineralization.

This information is vital for constructing a complete and accurate degradation pathway, which is essential for assessing the environmental impact of a treatment process.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

In the study of this compound, XPS is not typically used to analyze the dye itself but rather its interaction with other materials, especially in heterogeneous catalysis. When a catalyst is used to degrade the dye, XPS can be employed to:

Analyze the catalyst surface before and after the reaction to understand the adsorption mechanism of the dye.

Detect the presence of key elements from the dye (e.g., Carbon, Nitrogen, Sulfur) on the catalyst surface.

Determine the oxidation states of the catalyst's metallic components to investigate the redox reactions involved in the degradation process.

Investigate potential catalyst deactivation or poisoning by identifying adsorbed species that may block active sites.

Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic properties of semiconductor photocatalysts, which are often employed for the degradation of dyes like this compound. When a semiconductor absorbs light with energy greater than its band gap, it generates electron-hole pairs. PL is the emission of light that occurs when these electrons and holes recombine.

The intensity of the PL signal is directly related to the recombination rate of these charge carriers. In photocatalysis, a high rate of recombination is undesirable because it means fewer electrons and holes are available to participate in the redox reactions that break down the dye molecules. Therefore, a lower PL intensity generally signifies a more efficient separation of charge carriers and, consequently, a higher photocatalytic activity. Researchers use PL spectroscopy to screen different catalyst materials and modifications, correlating lower PL emission with higher degradation efficiency for this compound.

Chromatographic and Mass Spectrometric Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method ideal for identifying and quantifying small volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC-MS can be instrumental in identifying metabolites or degradation products resulting from biological or environmental processes. The technique separates complex mixtures in a gas chromatograph, and the separated components are then ionized and identified based on their mass-to-charge ratio by the mass spectrometer. nih.govtandfonline.com

Research involving related natural products, such as sweet and bitter orange blossoms, has demonstrated the capability of GC-MS to resolve and identify numerous secondary metabolites. tandfonline.com In a similar vein, GC-MS analysis of this compound could be applied to identify byproducts from its synthesis or breakdown compounds. For such an analysis, derivatization is often employed to increase the volatility of the compounds, making them suitable for the gas chromatography phase. nih.gov The resulting mass spectra are compared against established libraries, like the NIST14 library which contains spectra for hundreds of thousands of unique compounds, to confirm the identity of the eluted molecules. nih.gov

Table 1: Potential GC-MS Findings for this compound Degradation Products

Retention Time (min) Identified Compound Mass Spectral Match Quality (%) Potential Origin
12.5 Aniline 95 Aromatic amine precursor/degradation product
15.8 Phenol 92 Degradation of aromatic structure
18.2 Naphthalene (B1677914) 89 Component of the dye's core structure

Note: This table is illustrative and represents the type of data that could be generated from a GC-MS analysis of this compound degradation samples.

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation and identification of components in a mixture. chemcoplus.co.jpsigmaaldrich.comanalyticaltoxicology.com This method is based on the differential migration of compounds over a stationary phase (like silica (B1680970) gel coated on a plate) propelled by a mobile phase. chemcoplus.co.jp For this compound, TLC can serve as a quick screening tool to assess the purity of a sample, monitor the progress of a chemical reaction, or separate the dye from other substances. sigmaaldrich.comanalyticaltoxicology.com

The separation is based on the principle of adsorption and partition. Components with a higher affinity for the stationary phase travel shorter distances, while components with a lower affinity travel further up the plate. chemcoplus.co.jp The results are visualized as spots, and the retention factor (Rf value) for each spot is calculated. This value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system and can be used for identification by comparing it to a standard. chemcoplus.co.jp High-Performance TLC (HPTLC) offers improved separation efficiency and sensitivity due to the use of smaller and more uniform stationary phase particles. analyticaltoxicology.com

Table 2: Hypothetical TLC Separation of a this compound Sample

Spot Number Distance Traveled by Spot (cm) Distance Traveled by Solvent (cm) Rf Value Tentative Identification
1 6.8 8.0 0.85 Non-polar impurity
2 4.0 8.0 0.50 This compound

Note: This table is a hypothetical representation of TLC results for a this compound sample, illustrating how different components would separate based on their polarity.

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and texture of solid materials at high magnifications. azooptics.com The method involves scanning a sample with a focused beam of electrons, which interact with the atoms in the sample to produce various signals that contain information about the surface topography and composition. azooptics.com In the study of this compound, SEM would be employed to analyze the dye in its solid powder form.

The analysis can reveal critical physical characteristics such as particle shape, size distribution, and surface features. azooptics.com For instance, SEM imaging could determine whether the dye particles are crystalline or amorphous, smooth or rough, and whether they are uniform or aggregated. This morphological information is crucial as it can influence the dye's properties, such as its solubility, dissolution rate, and how it interacts with substrates during the dyeing process. Magnifications can range from low (20-40x) to high ultrastructural levels (1200x and beyond), allowing for a comprehensive examination of the material's structure. nih.gov

Table 3: Morphological Characteristics of this compound Powder via SEM

Parameter Observation Significance
Particle Shape Irregular, angular Influences powder flow and packing density
Size Range 10-50 µm Affects dissolution rate and potential for inhalation
Surface Texture Rough, with some smaller particles adhered Indicates potential for aggregation and affects surface area

Note: This table provides an example of the type of morphological data that can be obtained for a powder sample of this compound using SEM.

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com As the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. wikipedia.org Each element emits X-rays at a unique energy level, allowing the EDX detector to identify the elemental composition of the sample. wikipedia.orgthermofisher.com

When applied to this compound, EDX analysis would provide a qualitative and quantitative breakdown of the elements present in the dye molecule. This is particularly useful for confirming the presence of expected elements (carbon, oxygen, nitrogen, sulfur, sodium) and for detecting any inorganic impurities or contaminants that may be present from the manufacturing process. By scanning the electron beam across an area of the sample, EDX can also generate elemental maps, which visually display the distribution of different elements across the surface of the dye particles. jeol.com

Table 4: Expected Elemental Composition of this compound by EDX

Element Expected Presence Potential Source
Carbon (C) Yes Core organic structure of the dye
Nitrogen (N) Yes Azo groups (-N=N-) and amine groups
Oxygen (O) Yes Sulfonate groups (-SO3) and hydroxyl groups
Sulfur (S) Yes Sulfonate groups (-SO3)
Sodium (Na) Yes Counter-ion for the sulfonate groups

Note: This table outlines the elements expected to be detected in a pure sample of this compound, along with potential impurities.

Theoretical and Computational Studies of Direct Orange 60

Molecular Dynamics Simulations and Interfacial Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the interactions between molecules over time. In the context of Direct Orange 60, a benzidine-based disazo dye, MD simulations would be invaluable for understanding its behavior at the interface with substrates like cellulose (B213188) fibers. Such simulations can provide atomic-level details of the dyeing process, which is governed by a complex interplay of intermolecular forces.

Simulating Dye-Fiber Interactions:

MD simulations can model the process of a dye molecule, such as this compound, approaching and adsorbing onto a cellulose surface in an aqueous environment. These simulations track the trajectories of individual atoms, allowing for the calculation of various energetic and structural parameters that describe the interaction.

Key interactions that can be investigated include:

Hydrogen Bonds: The formation of hydrogen bonds between the functional groups of the dye (e.g., hydroxyl and amino groups) and the hydroxyl groups of cellulose is a primary driving force for the adsorption of direct dyes. MD simulations can quantify the number and lifetime of these bonds.

Electrostatic Interactions: The charged sulfonate groups on direct dyes like this compound and the partial charges on the cellulose surface lead to electrostatic interactions that influence the dye's orientation and binding.

Research Findings from Analogous Systems:

Studies on other direct dyes and azo dyes interacting with cellulose have demonstrated the utility of MD simulations. For instance, simulations have shown that planar dye molecules tend to align parallel to the cellulose surface to maximize van der Waals and hydrogen bonding interactions. The binding free energy, a measure of the affinity of the dye for the fiber, can be calculated from these simulations, providing a quantitative measure of dye-substantivity. nih.govresearchgate.net

A hypothetical summary of data that could be obtained from an MD simulation of this compound on a cellulose surface is presented in the interactive table below. This data illustrates the types of quantitative insights such a study would yield.

Interaction ParameterSimulated ValueUnitSignificance
Binding Free Energy-45.2kcal/molIndicates a strong, spontaneous adsorption of the dye onto the cellulose fiber.
Average Number of Hydrogen Bonds4.7-Highlights the crucial role of hydrogen bonding in the dye-fiber interaction.
Van der Waals Interaction Energy-25.8kcal/molShows a significant contribution from non-polar interactions.
Electrostatic Interaction Energy-10.5kcal/molIndicates the influence of charged groups on the binding process.

Note: The data in this table is hypothetical and serves to illustrate the output of a molecular dynamics simulation. No specific experimental or computational data for this compound was found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding toxicity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. In the context of dyes, QSAR models can be developed to predict various performance characteristics, such as their affinity for a substrate, their color properties, and their photostability, without the need for extensive experimental testing.

Predicting Dye Properties:

For a dye like this compound, QSAR models could be developed to predict properties crucial for its application in the textile industry. This is achieved by correlating calculated molecular descriptors with experimentally determined properties for a series of similar dyes.

Key Components of a QSAR Model:

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Statistical Method: A variety of statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to build the mathematical relationship between the descriptors and the property of interest.

Application to Azo Dyes:

While specific QSAR models for this compound are not available, research on other azo dyes has demonstrated the feasibility of this approach for predicting properties like fiber affinity. elsevierpure.com For example, a QSAR model for the affinity of a series of azo dyes to cellulose might find that descriptors related to molecular planarity, the number of hydrogen bond donors, and the electronic properties of the molecule are important.

A hypothetical QSAR model for predicting the cellulose affinity of a series of direct azo dyes is presented below. This illustrates the type of relationship that could be developed.

Cellulose Affinity = 0.75 * (Molecular Surface Area) - 0.23 * (HOMO-LUMO Gap) + 1.2 * (Number of H-Bond Donors) + Constant

This equation suggests that dyes with a larger surface area, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and a greater number of hydrogen bond donors will have a higher affinity for cellulose.

The following interactive table presents hypothetical data for a set of direct dyes that could be used to build such a QSAR model.

DyeMolecular Surface Area (Ų)HOMO-LUMO Gap (eV)Number of H-Bond DonorsPredicted Cellulose Affinity (Log K)
Dye 13503.244.8
Dye 23753.055.5
This compound (Hypothetical) 410 2.8 6 6.7
Dye 43903.145.1

Note: The data in this table is hypothetical and for illustrative purposes only. The QSAR equation is also a simplified, hypothetical example.

Such QSAR models, once validated, can be powerful tools for the rational design of new dyes with improved properties, such as enhanced fiber affinity or specific color characteristics. acs.org

Development and Optimization of Advanced Remediation Technologies for Direct Orange 60

Adsorbent Material Development and Functionalization The creation of efficient adsorbents involves modifying both natural and synthetic materials to improve their capacity and selectivity for dye molecules. This process frequently includes altering their surface area, porosity, and surface chemistry through the introduction of specific functional groups.rsc.orgnih.gov

Engineered Nanomaterial Adsorbents (e.g., Chitosan (B1678972)/Alumina (B75360), Metal-Doped Ferrites) Engineered nanomaterials offer high surface area and unique properties that can be specifically designed for dye adsorption. Composites and doped materials are being developed to achieve enhanced performance.

Chitosan/Alumina Composites: Composites formed from chitosan and alumina have been investigated for the removal of dyes such as Methyl Orange, a sulfonated azo dye with characteristics similar to Direct Orange 60. researchgate.netacs.org Chitosan, a biopolymer, is supported on alumina to create a composite adsorbent. researchgate.netacs.org FTIR analysis has confirmed the successful immobilization of chitosan and the introduction of functional groups on the alumina surface following modification. researchgate.net Studies have demonstrated that increasing the dosage of chitosan/alumina composites can lead to increased dye removal efficiency due to the greater availability of active binding sites. researchgate.net

Metal-Doped Ferrites: Metal-doped ferrite (B1171679) nanoparticles have been synthesized and assessed for their effectiveness in dye removal. tandfonline.comresearchgate.net These materials can function as both adsorbents and photocatalysts. tandfonline.comirost.ir For example, metal-doped quaternary nano ferrites have been synthesized and employed for dye adsorption. tandfonline.com Metal doping in ferrite nanoparticles, such as in nickel ferrite, can enhance dye degradation efficiency. researchgate.net The adsorption behavior of dyes onto ferrite nanomaterials can be influenced by electrostatic interactions between the surface of the nanocrystal and the charged dye molecule, which correlates with the surface charge of the ferrite. acs.org The presence of doping elements, such as silver in cobalt ferrite (CoFe2O4), can significantly improve the photocatalytic adsorption capacity and degradation efficiency compared to pure ferrite. irost.ir

Here is a table summarizing some adsorption capacities of modified adsorbents for various dyes, including some direct dyes:

Adsorbent TypeModification MethodTarget DyeAdsorption CapacityUnitSource
Orange PeelNaOH modifiedMethylene Blue18.282mg/g uobaghdad.edu.iq
Rice HuskHCl treatedEverdirect Orange-3GL29.98mg/g researchgate.net
SawdustUntreatedDirect Orange 262.78mg/g scielo.br
SawdustTreated (dioxane, NaOH, epichlorohydrin)Ethylene (B1197577) Blue188.7mg/g scielo.br
Halloysite (B83129) (Acid-activated)Sulfuric Acid (H-SA2)Direct Orange 26384.4µmol/g icm.edu.pl
Halloysite (Untreated)NoneDirect Orange 2664.93µmol/g icm.edu.pl
Chitosan/Alumina Composite-Methyl Orange142mg/g researchgate.net

Advanced Oxidation Process (AOP) System Design and Optimization

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively mineralize or transform complex organic molecules like this compound into less harmful substances. Photocatalysis, a prominent AOP, utilizes semiconductor materials as catalysts activated by light irradiation to initiate these degradation pathways.

Reactor Design and Configuration for Photocatalysis

The efficiency of photocatalytic degradation of dyes like this compound is significantly influenced by the design and configuration of the photoreactor. Various reactor types have been explored for wastewater treatment, including slurry reactors where catalyst particles are suspended in the wastewater, and reactors utilizing supported or immobilized catalysts. Supported catalysts, such as TiO2 nanosheet arrays grown on carbon fibers, can offer advantages in terms of catalyst separation and reusability compared to slurry systems. Reactor designs often incorporate UV light sources to activate wide band-gap photocatalysts like TiO2. Flow-through or flow-by reactor configurations are also employed to facilitate continuous operation and optimize mass transfer properties. The design aims to maximize light distribution, contact between the pollutant, catalyst, and oxidant (if used), and efficient separation of the treated water from the catalyst.

Catalyst Development and Enhancement Strategies

The core of photocatalytic remediation lies in the development and enhancement of efficient catalyst materials. Titanium dioxide (TiO2) is one of the most widely studied photocatalysts due to its availability, low cost, and chemical stability. However, its efficiency is limited by its wide band gap, which restricts its absorption to the UV light spectrum, and the rapid recombination of photogenerated electron-hole pairs.

To overcome these limitations, various strategies are employed to develop enhanced photocatalysts. These include:

Doping: Introducing metal or non-metal ions (e.g., N-doping) into the catalyst structure can narrow the band gap, extending light absorption into the visible spectrum and improving charge separation.

Surface Modification: Modifying the catalyst surface can enhance pollutant adsorption and facilitate charge transfer.

Heterostructure Construction: Coupling two different semiconductors to form heterostructures, such as Z-scheme or van der Waals (vdW) heterostructures, can promote efficient separation of photogenerated electrons and holes, enhancing photocatalytic activity. A Bi2SmSbO7/ZnBiYO4 heterojunction photocatalyst has been investigated for the degradation of Direct Orange.

Integration with Carbon Materials: Combining photocatalysts with materials like graphene or carbon nanofibers can improve electrical conductivity, facilitate electron transport, and prevent nanoparticle agglomeration.

Using Oxidants: The addition of oxidants like hydrogen peroxide (H2O2) can enhance photodegradation efficiency by acting as electron acceptors, reducing electron-hole recombination.

These strategies aim to improve light harvesting, increase the lifespan of charge carriers, and enhance the redox capabilities of the photocatalyst for more effective degradation of dyes like this compound.

Process Parameter Optimization (e.g., pH, Temperature, Initial Concentration, Catalyst Dose)

Optimizing operational parameters is crucial for maximizing the efficiency of photocatalytic degradation of dyes. Studies on the photocatalytic treatment of various dyes, including azo dyes similar in structure to this compound, have investigated the impact of factors such as pH, temperature, initial dye concentration, and catalyst dose.

pH: The solution pH affects the surface charge of the photocatalyst and the ionization state of the dye molecules, influencing adsorption and the generation of reactive species. Optimal pH conditions vary depending on the specific dye and catalyst system. For instance, a neutral pH was found favorable for the photocatalytic degradation of Acid Orange II, while an alkaline pH improved the decolorization of Reactive Red X-3B.

Temperature: While temperature can influence reaction kinetics, photocatalytic degradation is generally less affected by temperature compared to conventional thermal processes.

Initial Concentration: The initial concentration of the dye impacts the degradation rate. Higher initial concentrations can sometimes lead to decreased efficiency due to light screening effects by the dye molecules and saturation of catalyst active sites. However, some studies on azo dyes have shown increased removal efficiency with increasing initial concentration up to a certain point.

Catalyst Dose: The amount of photocatalyst used affects the number of active sites available for the reaction. Increasing the catalyst dose generally increases the degradation efficiency up to an optimal point, beyond which turbidity and light scattering can reduce performance. Studies on other dyes have identified optimal catalyst doses for efficient removal.

Optimization studies, often employing methodologies like Response Surface Methodology (RSM), are essential to determine the most effective combination of these parameters for the specific case of this compound remediation using a chosen photocatalytic system.

Integration of Remediation Technologies (Hybrid Systems)

Adsorption-Degradation Combined Processes

Combining adsorption with degradation processes, such as photocatalysis, is a widely explored hybrid approach. Adsorption serves as a pre-treatment step or occurs simultaneously, concentrating the dye molecules onto the surface of the adsorbent material, which can also be the photocatalyst or a support structure for the catalyst. This increased local concentration at the catalyst surface can enhance the degradation kinetics.

Hybrid materials designed for both adsorption and photocatalytic degradation offer significant potential for comprehensive water remediation. For example, a hybrid system combining polyaniline as an adsorbent with Bi12TiO20 as a photocatalyst showed high efficiency in removing an antibiotic from water by leveraging both adsorption and degradation mechanisms. The integration of adsorption with photocatalytic degradation and even membrane filtration has been investigated for enhanced wastewater treatment. This combined approach can lead to higher removal efficiencies and potentially lower operational costs compared to standalone processes.

Biological-Physical/Chemical Synergies

Hybrid systems that integrate biological treatment with physical and/or chemical processes offer a comprehensive approach to wastewater remediation, including the removal of complex dyes like this compound. These synergies leverage the strengths of different treatment mechanisms. Biological processes are effective at degrading biodegradable organic matter, while physical processes (like adsorption or filtration) can remove suspended solids and some dissolved pollutants, and chemical processes (like AOPs) can tackle recalcitrant compounds.

Environmental Fate and Transport Research of Direct Orange 60 Excluding Direct Environmental Impact or Safety

Adsorption/Desorption Dynamics in Environmental Matrices

Adsorption and desorption are key processes influencing the mobility and availability of dyes in the environment. Adsorption involves the binding of dye molecules to the surface of solid particles in matrices such as soil and sediment, while desorption is the release of these molecules back into the surrounding medium mdpi.com. The extent of adsorption is influenced by factors including the properties of the dye (e.g., molecular structure, charge, solubility), the characteristics of the environmental matrix (e.g., organic carbon content, clay content, surface area), and environmental conditions (e.g., pH, temperature, presence of other substances) mdpi.comresearchgate.net.

Studies on the adsorption of other direct dyes, such as Direct Red 23 and Direct Orange 26, onto various adsorbents like activated carbon and anion exchange resins have been conducted semanticscholar.orgresearchgate.net. These studies often employ isotherm models like Langmuir and Freundlich to describe the equilibrium relationship between the amount of dye adsorbed onto the solid phase and the concentration of dye in the liquid phase semanticscholar.orgresearchgate.netresearchgate.net. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to investigate the rate of the adsorption process semanticscholar.orgresearchgate.net.

For instance, research on the adsorption of Direct Red 23 and Direct Orange 26 onto a weakly basic anion exchange resin showed that the Langmuir isotherm model provided a good description of the adsorption process for Direct Orange 26, while the Freundlich model was better suited for Direct Black 22 semanticscholar.org. The pseudo-second-order kinetic model was found to describe the experimental data well for these dyes semanticscholar.org. The adsorption capacity of adsorbents for direct dyes can be influenced by the presence of other substances like surfactants and salts semanticscholar.org.

While specific data for Direct Orange 60's adsorption/desorption dynamics in soil or sediment were not found, its water solubility (50 g/L at 60°C, 60 g/L at 97°C) suggests it has a notable affinity for water vulcanchem.comworlddyevariety.com. However, its stilbene-based structure and potential for interaction with organic matter in soil and sediment would influence its adsorption behavior vulcanchem.comscirp.org.

Degradation Product Identification and Pathways in Environmental Systems

The degradation of dyes in the environment can occur through various processes, including biodegradation, photodegradation, and chemical degradation frontiersin.orgmst.dk. Degradation can lead to the formation of intermediate products, some of which may be more persistent or mobile than the parent compound frontiersin.orgscispace.com. Identifying these degradation products and understanding the degradation pathways is essential for assessing the full environmental impact of a dye scispace.com.

Azo dyes, including direct dyes, are known to be relatively resistant to aerobic degradation but can be cleaved under anaerobic conditions by microorganisms nih.gov. This cleavage typically occurs at the azo bond (-N=N-), leading to the formation of aromatic amines mst.dk. Aromatic amines can themselves be subject to further degradation or transformation mst.dk.

Research on the degradation of other direct orange dyes, such as Direct Orange 102, by microorganisms like Pseudomonas fluorescens has shown the formation of intermediate compounds researchgate.net. For Direct Orange 102, a possible degradation pathway involves its transformation into an intermediate compound, which is then further broken down into compounds like 3,7-diamino-4-hydroxynaphthalene-2-sulfonic acid sodium salt researchgate.net.

Advanced oxidation processes (AOPs), often used in wastewater treatment, can also degrade dyes through the generation of reactive species like hydroxyl radicals scispace.comjwent.net. Studies using AOPs on other direct dyes, such as Direct Yellow 12, have identified degradation by-products using techniques like HPLC-MS/MS and GC/MS scispace.comjwent.net. These studies indicate that dye degradation can produce smaller organic molecules like ketones, epoxides, and aldehydes jwent.net.

While specific degradation pathways and products for this compound in various environmental compartments were not detailed in the search results, its azo structure suggests that reductive cleavage of the azo bond is a likely initial step in biodegradation under anaerobic conditions. Further degradation or transformation of the resulting aromatic amines would then occur. Photolysis is generally not considered a significant degradation pathway for azo dyes mst.dk.

Modeling of Environmental Dissipation (e.g., in water and soil systems)

While no specific environmental dissipation modeling studies for this compound were found, research on the modeling of other dyes and chemicals in water and soil systems provides insight into the approaches used researchgate.netregulations.gov. Numerical models, such as finite element models, can simulate the transport and adsorption of dyes in wastewater and groundwater researchgate.net. These models require input parameters related to the properties of the chemical, the characteristics of the environmental matrix, and the prevailing environmental conditions researchgate.netregulations.gov.

For instance, a numerical finite element model was used to simulate the removal of Direct Red 23 and Direct Red 80 dyes from wastewater using orange peel as an adsorbent, incorporating both linear and Langmuir adsorption isotherms researchgate.net. The model predictions showed some agreement with experimental measurements researchgate.net.

Pesticide fate and transport models, such as those used by regulatory agencies, consider processes like runoff, erosion, spray drift, volatilization, and degradation in soil and water bodies frontiersin.orgregulations.gov. These models often estimate environmental concentrations based on application rates and the compound's half-life in different compartments regulations.gov.

Given the lack of specific data for this compound, modeling its environmental dissipation would require experimental data on its adsorption/desorption coefficients in relevant soil and sediment types, as well as degradation rates under various environmental conditions (aerobic/anaerobic, different temperatures and pH levels).

Research Gaps and Future Perspectives for Direct Orange 60 Studies

Exploration of Novel and Sustainable Synthetic Routes

Comprehensive Understanding of Degradation Mechanisms and Intermediates

Understanding how Direct Orange 60 degrades in various environments is essential for assessing its environmental persistence and impact. Research on the degradation of azo dyes, including related compounds like Direct Orange 26 and Orange G, has explored various methods such as photocatalytic degradation, electrochemical degradation, and biodegradation. irost.ireeer.orgresearchgate.netresearchgate.netnih.govufsm.brgnest.orgresearchgate.net These studies have investigated degradation pathways, identified intermediates, and elucidated the roles of different reactive species like hydroxyl radicals. irost.ireeer.orgresearchgate.netnih.govufsm.brgnest.orgresearchgate.net For instance, studies on Orange G have shown that degradation mechanisms can differ depending on the medium, such as in the presence or absence of chloride ions. eeer.org Photocatalytic degradation studies on Direct Orange 26 have explored the efficiency of materials like CoFe2O4/Ag2O nanocomposites and identified potential degradation steps. irost.irgnest.org

Despite these advancements for related dyes, a comprehensive understanding of the specific degradation mechanisms and the formation and fate of intermediates specifically for this compound is a significant research gap. Future research should focus on detailed studies of its abiotic and biotic degradation pathways under various environmental conditions. Investigating microbial or enzymatic degradation pathways is explicitly identified as a priority for future this compound research to mitigate its environmental persistence. vulcanchem.com Advanced analytical techniques, such as mass spectrometry and chromatography, coupled with kinetic studies, are needed to identify and quantify degradation products, which is crucial for assessing their potential toxicity and environmental impact.

Development of Multi-Functional and Recyclable Remediation Materials

The development of effective and sustainable materials for the remediation of this compound from wastewater is a key future perspective. Current research on dye removal utilizes various materials, including modified clays (B1170129), activated carbon, and nanoparticles, primarily through adsorption and photocatalytic processes. irost.irgnest.orgjournalssystem.comcambridge.orgresearchgate.netresearchgate.netdoi.orggeoscienceworld.org Studies on Direct Orange 26 have demonstrated the effectiveness of modified halloysite (B83129) as a low-cost adsorbent, with significant adsorption capacities achieved, particularly with acid activation. journalssystem.com Similarly, modified kaolinite-rich clays have shown satisfactory adsorption affinity for Direct Orange 34. cambridge.orgresearchgate.netgeoscienceworld.org Copper nanoparticles synthesized from fish scales have also been explored for the decolorization and degradation of Direct Orange 26. gnest.org

While these studies provide valuable insights, the development of multi-functional materials that can simultaneously adsorb and degrade this compound, and are also easily recyclable or regenerable, represents a crucial future direction. Research should focus on designing materials with tailored surface properties and catalytic activity specifically optimized for this compound removal. Exploring novel composite materials, metal-organic frameworks (MOFs), or bio-based adsorbents could lead to more efficient and sustainable remediation technologies. The recyclability and long-term stability of these materials are critical factors for their practical application in industrial wastewater treatment.

Examples of adsorption capacities reported for related dyes on various materials include:

DyeAdsorbentAdsorption Capacity (µmol/g)Reference
Direct Orange 26Untreated Halloysite (H-NM)64.93 journalssystem.com
Direct Orange 26Halloysite + Sodium Benzoate (H-SB)74.07 journalssystem.com
Direct Orange 26Acid-activated Halloysite (H-SA1)303.0 journalssystem.com
Direct Orange 26Acid-activated Halloysite (H-SA2)384.4 journalssystem.com
Direct Orange 34Modified Kaolin (Fe-SDB)Improved capacities cambridge.orgresearchgate.net

Note: These data are for related Direct Orange dyes and illustrate the type of data needed for this compound.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have proven valuable in understanding the structural, electronic, and reactivity properties of organic molecules, including azo dyes like Direct Orange 26 and Orange II. mdpi.comresearchgate.netnih.govresearchgate.net These methods can provide insights into molecular stability, degradation pathways, and interactions with catalysts or adsorbents. For instance, computational studies have been used to investigate the structure and bonding of Orange II and to support the assignment of experimental spectroscopic data. researchgate.net They have also been applied to study the structure stability and degradation of Direct Orange 26. researchgate.netnih.gov

Applying advanced computational modeling specifically to this compound is a promising future perspective for predictive research. Computational studies can be used to:

Predict the properties of novel synthetic routes and optimize reaction conditions.

Elucidate the detailed mechanisms and intermediates of various degradation processes.

Design and screen novel remediation materials with enhanced adsorption or catalytic properties.

Assess the potential environmental fate and toxicity of this compound and its degradation products.

Integrating computational results with experimental data will be crucial for developing a more profound understanding of this compound's behavior and for guiding the design of effective control and remediation strategies.

Interdisciplinary Approaches in this compound Research

Addressing the complex challenges associated with this compound, from its synthesis to its environmental impact and remediation, necessitates interdisciplinary approaches. Research on this compound can benefit significantly from the integration of expertise across various scientific disciplines. While the concept of interdisciplinary research is broadly discussed in the context of environmental science and academic studies researchgate.netarc.gov.autandfonline.commagnanimitas.cz, applying this approach specifically to this compound research is a key future perspective.

Future research efforts should foster collaboration between:

Chemists: To explore novel and sustainable synthesis routes and understand the chemical properties of the dye and its degradation products.

Environmental Scientists: To study its environmental fate, persistence, and ecological impact.

Materials Scientists: To design and develop advanced remediation materials.

Biologists and Biotechnologists: To investigate biodegradation pathways and develop enzymatic or microbial treatment methods.

Computational Scientists: To apply advanced modeling techniques for predictive research and data analysis.

Interdisciplinary collaboration can lead to more holistic and innovative solutions for the sustainable management of this compound, from preventing pollution at the source through greener synthesis to effectively removing it from the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.